molecular formula C4H10O B145454 Isopropyl methyl-d3-ether CAS No. 29366-06-1

Isopropyl methyl-d3-ether

Cat. No. B145454
CAS RN: 29366-06-1
M. Wt: 77.14 g/mol
InChI Key: RMGHERXMTMUMMV-HPRDVNIFSA-N
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Description

Isopropyl methyl-d3-ether is an organic compound with the formula C4H7D3O . It belongs to the class of organic compounds known as ethers, which contain an sp3 hybridized oxygen between two alkyl groups .


Synthesis Analysis

Ethers, including Isopropyl methyl-d3-ether, are usually prepared from alcohols or their conjugate bases. One common procedure is the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . There are also video resources available that cover multiple methods to prepare ethers .


Molecular Structure Analysis

The molecular structure of Isopropyl methyl-d3-ether consists of 4 carbon atoms, 7 hydrogen atoms, 3 deuterium atoms (a non-radioactive isotope of hydrogen), and 1 oxygen atom . The three-carbon group is attached by the middle carbon atom, forming an isopropyl group. The one-carbon group is a methyl group .


Chemical Reactions Analysis

The most common reaction of ethers, including Isopropyl methyl-d3-ether, is the cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Isopropyl methyl-d3-ether is a colorless liquid . Ethers containing up to 3 carbon atoms are soluble in water, due to their hydrogen bond formation with water molecules .

Scientific Research Applications

  • Reactions with Perfluoroalkyl Ethers
    Isopropyl alcohol (IPA) has been studied in its reactions with methyl perfluoroalkyl ether, showing significant stability and forming products at a rate of approximately 1 ppm per year at 20 °C. This research provides insight into the stability and reaction rates of isopropyl alcohol with ethers in various conditions, useful in industrial and engineering applications (Knachel et al., 2012).

  • Synthesis of Various Ethers
    Isopropyl tert-butyl ether (IPTBE) has been synthesized using a non-acid ionic liquid as a catalyst and dehydrator, achieving high conversion and selectivity. This method represents an innovative approach to ether synthesis, which is important in chemical manufacturing and industrial processes (Shi et al., 2003).

  • Potential as a Substitute Fuel
    Di-methyl ether (DME), closely related to isopropyl methyl-d3-ether, has been investigated as a substitute fuel in domestic appliances commonly fed with LPG. This research provides valuable insights into the application of ethers as alternative fuels, which can have significant environmental and economic benefits (Marchionna et al., 2008).

  • Isopropylation of m-Cresol
    Isopropylation of m-cresol with isopropyl alcohol over Al–MCM-41 molecular sieves has been studied, yielding various products. This research is relevant in the field of catalysis and chemical synthesis, providing insights into the isopropylation process, which is crucial in the production of fine chemicals and pharmaceuticals (Umamaheswari et al., 2002).

  • As a Candidate Fuel for Engines
    Di-methyl ether has been reviewed as a candidate fuel for compression-ignition engines, showing comparable output performance to diesel-fueled engines but with lower particulate emissions. This research is critical in the automotive and energy sectors, exploring sustainable and environmentally friendly alternatives to traditional fuels (Arcoumanis et al., 2008).

  • In the Methanol-To-Hydrocarbons Reaction
    Isobutene's reaction with methanol and DME has been studied, providing detailed mechanistic insights into the hydrogen-transfer reaction in the Methanol-To-Hydrocarbons process. This research is significant in the field of petrochemicals, contributing to the understanding of complex chemical processes (Martinez‐Espin et al., 2017).

  • In the Carbonylation of Dimethyl Ether
    Studies on the carbonylation of dimethyl ether over H-zeolites showed the formation of methyl acetate with high selectivity. This research aids in understanding catalytic processes important in chemical synthesis and industrial chemistry (Cheung et al., 2007).

  • In Liquid-Liquid Equilibrium Measurement
    Isopropyl ether has been used as an extractant in the separation of thioglycolic acid (TGA) from its aqueous mixture, demonstrating the application of ethers in separation processes, which is vital in chemical engineering and processing industries (Yan et al., 2018).

  • Thermophysical Properties as Fuel Additive
    The thermophysical properties of di-isopropyl ether (DIPE), considered as a potential fuel additive, have been researched. Understanding the thermophysical properties of such ethers is crucial in the development of efficient and sustainable fuel additives (Zhang et al., 2017).

  • In Low-Temperature Ozonation Studies
    Isopropyl alcohol and isopropyl methyl ether have been studied in low-temperature ozonation, contributing to the understanding of chemical reactions under specific conditions, which is important in environmental chemistry and industrial processes (Plesnicar et al., 2000).

  • In Copolymerization with Fluorinated Acrylates
    Copolymers of isopropenyl alkyl ethers with fluorinated acrylates have been synthesized, showing the influence of fluorine on their thermal, photochemical, and hydrolytic stability. This research is relevant in the field of polymer science, particularly in the development of materials with specific properties (Signori et al., 2006).

  • Atmospheric Processing of Methyl-perfluoroheptene-ethers
    The atmospheric processing and environmental impact of methyl-perfluoroheptene-ethers, related to isopropyl methyl-d3-ether, have been studied, highlighting the importance of understanding the atmospheric impact of commercial chemical compounds (Jubb et al., 2014).

Safety And Hazards

Isopropyl methyl-d3-ether is highly flammable and may cause drowsiness or dizziness . It should be handled in a well-ventilated place, using spark-proof tools and explosion-proof equipment. Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented .

properties

IUPAC Name

2-(trideuteriomethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHERXMTMUMMV-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183590
Record name Isopropyl methyl-d3-ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl methyl-d3-ether

CAS RN

29366-06-1
Record name Isopropyl methyl-d3-ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl methyl-d3-ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ferhan, N Yan, M Sain - RSC Advances, 2015 - pubs.rsc.org
Due to increasing waste production and disposal problems arising from synthetic polymer production, there is a critical need to substitute materials with biodegradable and renewable …
Number of citations: 2 pubs.rsc.org

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